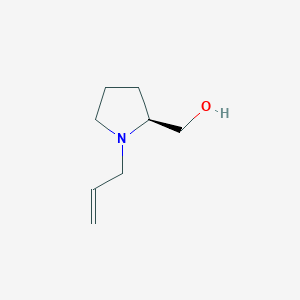
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate
描述
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a fluoro-benzyl group and a tert-butyl ester functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
The synthesis of (R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate typically involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-benzyl Group: The fluoro-benzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluoro-benzyl halide reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
化学反应分析
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluoro-benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
作用机制
The mechanism of action of (R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets of the compound.
相似化合物的比较
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: This compound also contains a fluoro-benzyl group but differs in its overall structure and applications.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluoro-benzyl group, but with distinct pharmacological properties.
The uniqueness of This compound
属性
分子式 |
C16H23FN2O2 |
|---|---|
分子量 |
294.36 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20) |
InChI 键 |
VUCZZAHQRXHDSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzo[b]thiophen-7-yl-p-tolylmethanol](/img/structure/B8379585.png)




![butyl-(1,1-dioxo-2,3-dihydro-1H-benzo[b]thiophen-3-yl)-amine](/img/structure/B8379634.png)
